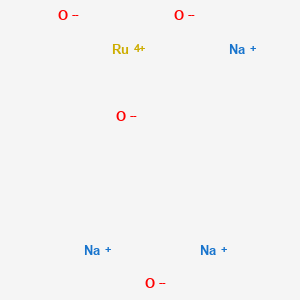

Trisodium ruthenium tetraoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trisodium ruthenium tetraoxide is a chemical compound that features ruthenium in its highest oxidation state. Ruthenium tetroxide, the core component, is a yellow volatile solid known for its strong oxidizing properties. It is sparingly soluble in water but freely soluble in carbon tetrachloride. This compound is highly reactive and must be handled with care due to its toxic and explosive nature .

準備方法

Synthetic Routes and Reaction Conditions: Trisodium ruthenium tetraoxide is typically synthesized by oxidizing ruthenium (III) chloride with sodium periodate. The reaction initially produces sodium diperiododihydroxoruthenate (VI), which then decomposes in an acidic solution to form ruthenium tetroxide . The reaction can be summarized as follows: [ 8 \text{Ru}^{3+} + 5 \text{IO}_4^- + 12 \text{H}_2\text{O} \rightarrow 8 \text{RuO}_4 + 5 \text{I}^- + 24 \text{H}^+ ]

Industrial Production Methods: In industrial settings, ruthenium tetroxide is often generated in situ and used in catalytic quantities. This is due to its highly reactive nature, which makes it challenging to store and handle. The compound is usually prepared by stirring an aqueous solution of sodium periodate with a suspension of hydrated ruthenium dioxide in carbon tetrachloride .

化学反応の分析

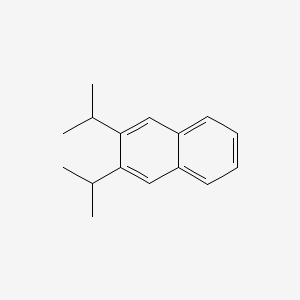

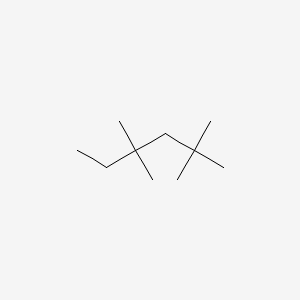

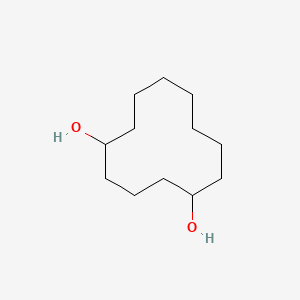

Types of Reactions: Trisodium ruthenium tetraoxide undergoes various types of reactions, primarily oxidation. It is capable of oxidizing a wide range of organic compounds, including alcohols, aldehydes, ethers, amides, and olefins .

Common Reagents and Conditions:

Oxidation of Alcohols: Ruthenium tetroxide can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.

Oxidative Cleavage: It can cleave carbon-carbon double bonds in alkenes and alkynes, converting them into aldehydes, ketones, or carboxylic acids.

Major Products:

Alcohols to Carboxylic Acids/Ketones: Primary alcohols are oxidized to carboxylic acids, while secondary alcohols are converted to ketones.

Alkenes to Aldehydes/Ketones: Alkenes are oxidized to aldehydes or ketones depending on the reaction conditions.

科学的研究の応用

Trisodium ruthenium tetraoxide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a powerful oxidizing agent in organic synthesis, capable of oxidizing a variety of functional groups.

Analytical Chemistry: Due to its strong oxidizing properties, it is used in analytical chemistry for the detection and quantification of certain compounds.

Material Science: It is employed in the preparation of ruthenium-based catalysts and other advanced materials.

Environmental Chemistry: Ruthenium tetroxide is used in the degradation of environmental pollutants due to its ability to oxidize a wide range of organic compounds.

作用機序

The mechanism of action of trisodium ruthenium tetraoxide involves its strong oxidizing properties. It can undergo both ionic and radical reactions, depending on the reaction conditions . For example, in the oxidation of alcohols, the rate-determining step can involve hydride abstraction or carbonium ion formation, depending on the acidity of the solution . The compound is consumed in the reaction and then reoxidized by a stoichiometric reoxidant, allowing it to act catalytically .

類似化合物との比較

Osmium Tetroxide (OsO4): Similar to ruthenium tetroxide, osmium tetroxide is a strong oxidizing agent but is more toxic and expensive.

Perruthenate (TPAP): Tetrapropylammonium perruthenate is another ruthenium-based oxidizing agent used in organic synthesis.

Uniqueness: Trisodium ruthenium tetraoxide is unique due to its ability to oxidize a wide range of organic compounds under relatively mild conditions. Its versatility and strong oxidizing properties make it a valuable reagent in both academic and industrial settings .

特性

CAS番号 |

51429-86-8 |

|---|---|

分子式 |

Na3O4Ru- |

分子量 |

234.0 g/mol |

IUPAC名 |

trisodium;oxygen(2-);ruthenium(4+) |

InChI |

InChI=1S/3Na.4O.Ru/q3*+1;4*-2;+4 |

InChIキー |

QALKGQUGBXNZJX-UHFFFAOYSA-N |

正規SMILES |

[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Ru+4] |

関連するCAS |

20427-56-9 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)

![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)

![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)

![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)

![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)

![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)